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Introduction
alpha-Methyltryptamine (AMT) is a tryptamine derivative known for its psychoactive properties,

acting as a psychedelic, stimulant, and entactogen.[1] Originally developed as an

antidepressant in the 1960s, it was briefly used in the Soviet Union under the brand name

Indopan.[1] Due to its potential for abuse and lack of accepted medical use in many countries,

including the United States where it is a Schedule I controlled substance, high-purity analytical

reference standards of AMT hydrochloride are crucial for forensic laboratories, clinical

toxicology, and scientific research.[2][3] This guide provides an in-depth technical overview of

AMT hydrochloride, focusing on its synthesis, purification, analytical characterization, and

pharmacological action to support its use as a certified reference material.

Physical and Chemical Properties
AMT hydrochloride is a white to off-white crystalline solid.[3] The alpha-substitution on the

tryptamine backbone renders it a poorer substrate for monoamine oxidase A, which contributes

to its longer half-life and oral activity.[4] Key physical and chemical properties are summarized

in the table below.
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Property Value Reference(s)

Chemical Name
1-(1H-indol-3-yl)propan-2-

amine hydrochloride
[5]

Synonyms
α-MT, Indopan, 3-(2-

Aminopropyl)indole HCl
[1][6]

Molecular Formula C₁₁H₁₄N₂ · HCl [6]

Molecular Weight 210.7 g/mol [6]

Appearance White crystalline powder [3]

Melting Point 98-100 °C (free base) [7]

Solubility

DMF: 11 mg/mLDMSO: 11

mg/mLEthanol: 20 mg/mLPBS

(pH 7.2): 5 mg/mL

[6]

UV λmax 220, 281, 290 nm [6]

Purity (as reference standard) ≥98% [6]

Synthesis and Purification for an Analytical
Reference Standard
The synthesis of a high-purity AMT hydrochloride reference standard requires a well-

controlled process to ensure the final product is free of significant impurities. A common and

effective synthetic route proceeds via a Henry reaction between indole-3-carboxaldehyde and

nitroethane, followed by reduction of the resulting nitropropene.[4]

Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitropropene

In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), nitroethane (5.0 eq), and

ammonium acetate (1.4 eq).

Add glacial acetic acid to the mixture to act as a solvent and catalyst.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.lgcstandards.com/SM/en/Alpha-Methyltryptamine-Hydrochloride/p/TRC-M331925?queryID=d8c5c99b39ad5c580e26ba14e4e9c185
https://www.researchgate.net/publication/314983065_In_vitro_monoamine_oxidase_inhibition_potential_of_alpha-methyltryptamine_analog_new_psychoactive_substances_for_assessing_possible_toxic_risks
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.deadiversion.usdoj.gov/drug_chem_info/amt.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Methyltryptamine
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.benchchem.com/product/b1143389?utm_src=pdf-body
https://en.wikipedia.org/wiki/%CE%91-Methyltryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Slowly add water to the cooled solution to precipitate the product.

Collect the solid product by vacuum filtration and wash with a solution of acetic acid and

water.

The crude 1-(1H-indol-3-yl)-2-nitropropene can be further purified by recrystallization from a

suitable solvent such as ethanol.[8]

Step 2: Reduction of 1-(1H-indol-3-yl)-2-nitropropene to α-Methyltryptamine

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride

(LAH) (excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a multi-necked flask

equipped with a reflux condenser and a dropping funnel.

Dissolve the purified 1-(1H-indol-3-yl)-2-nitropropene from Step 1 in anhydrous THF and add

it dropwise to the LAH suspension with stirring. The reaction is exothermic and should be

controlled with an ice bath.

After the addition is complete, heat the mixture to reflux for several hours until the reaction is

complete (monitored by TLC).

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the

sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and

then more water.

Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield

the crude α-methyltryptamine free base as an oil or solid.

Experimental Protocol: Purification and Salt Formation
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Dissolve the crude AMT free base in a minimal amount of a suitable solvent, such as diethyl

ether or dichloromethane.

Extract the basic AMT into an acidic aqueous solution by washing with 1M hydrochloric acid.

Separate the aqueous layer containing the AMT hydrochloride salt.

Wash the aqueous layer with a nonpolar organic solvent like hexane to remove any non-

basic impurities.

Basify the aqueous solution with a strong base (e.g., 2M NaOH) to precipitate the AMT free

base.

Extract the pure AMT free base into an organic solvent like dichloromethane, dry the organic

layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

For the final salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl

ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic hydrogen

chloride solution dropwise with stirring.

The AMT hydrochloride will precipitate as a crystalline solid. Collect the solid by filtration,

wash with cold solvent, and dry under vacuum to yield the high-purity analytical reference

standard.[8]

Diagrams
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Caption: Synthesis workflow for AMT hydrochloride reference standard.

Analytical Characterization
To qualify as an analytical reference standard, AMT hydrochloride must be rigorously

characterized to confirm its identity, purity, and potency.

Spectroscopic Data
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum for the hydrochloride salt is not readily available in

the public domain, the following table presents expected chemical shifts for the free base in a

non-polar solvent like CDCl₃. The presence of the hydrochloride salt and the use of a polar
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solvent like D₂O or DMSO-d₆ would cause shifts in the observed signals, particularly for the

protons near the amine group.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

α-CH₃ ~1.2 ~22.0

α-CH ~3.5 ~48.0

β-CH₂ ~2.8 ~35.0

Indole C2-H ~7.0 ~123.0

Indole C4-H ~7.6 ~111.0

Indole C5-H ~7.1 ~121.0

Indole C6-H ~7.1 ~119.0

Indole C7-H ~7.3 ~118.0

Indole C3 - ~113.0

Indole C3a - ~127.0

Indole C7a - ~136.0

Indole NH ~8.1 (broad) -

4.1.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of AMT typically results in extensive fragmentation.

The base peak is often observed at m/z 130, corresponding to the stable indole-containing

fragment after cleavage of the aminopropyl side chain.

m/z Relative Intensity Proposed Fragment

174 Low [M]⁺ (Molecular Ion)

131 High [C₉H₉N]⁺ (indole-CH=CH₂)

130 100% (Base Peak) [C₉H₈N]⁺ (indole-CH=CH)
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Electrospray ionization (ESI) in positive mode will readily show the protonated molecule [M+H]⁺

at m/z 175.
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Caption: Analytical workflow for the characterization of AMT HCl.

Chromatographic Methods
4.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

A validated reverse-phase HPLC method is essential for determining the purity of the AMT
hydrochloride reference standard.

Experimental Protocol:

Column: C18, 5 µm, 4.6 x 250 mm

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20

mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting

condition could be 20:80 (v/v) Acetonitrile:Buffer.

Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm or 280 nm

Injection Volume: 10 µL

Column Temperature: 30 °C

Standard Preparation: Accurately weigh and dissolve the AMT hydrochloride reference

standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

Sample Preparation: Prepare the sample to be tested at the same concentration as the

standard.

Validation Parameters: The method should be validated for specificity, linearity, accuracy,

precision (repeatability and intermediate precision), and range according to ICH guidelines.

Validation Parameter Acceptance Criteria

Specificity
No interference from blank/placebo at the

retention time of AMT.

Linearity
Correlation coefficient (r²) ≥ 0.999 over the

concentration range.

Accuracy
Recovery of 98.0% to 102.0% for spiked

samples.

Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2.0% for

replicate injections.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For tryptamines,

derivatization is often employed to improve chromatographic performance.

Experimental Protocol:

Derivatization: Acetylation with acetic anhydride can be performed to derivatize the primary

amine, making the compound more volatile and less prone to tailing.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-

5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15

°C/min, and hold for 5 minutes.

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

Pharmacological Action
AMT's pharmacological effects are complex, primarily stemming from its interaction with the

monoaminergic systems in the central nervous system.[3]

Serotonin (5-HT) Receptor Agonism: AMT is a non-selective agonist at various serotonin

receptors, with notable activity at the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-

HT₂C).[4] Activation of the 5-HT₂ₐ receptor, in particular, is strongly linked to its psychedelic

effects. This interaction initiates a Gq/11 protein-coupled signaling cascade, leading to the

activation of phospholipase C (PLC) and subsequent downstream signaling.

Monoamine Reuptake Inhibition and Release: AMT is a potent inhibitor of the reuptake of

serotonin, norepinephrine, and dopamine.[6] It also acts as a releasing agent for these

monoamines. This dual action significantly increases the concentration of these

neurotransmitters in the synaptic cleft, contributing to its stimulant and entactogenic effects.

Monoamine Oxidase (MAO) Inhibition: AMT is a reversible inhibitor of monoamine oxidase A

(MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][9]

This inhibition further potentiates the effects of increased monoamine release by preventing

their breakdown, leading to a prolonged duration of action.
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Caption: Pharmacological signaling pathways of AMT.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1143389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The availability of a well-characterized AMT hydrochloride analytical reference standard is

indispensable for the accurate identification and quantification of this controlled substance in

forensic and research settings. This guide has outlined the key aspects of its synthesis,

purification, analytical characterization, and pharmacology. Adherence to detailed experimental

protocols and rigorous analytical validation is paramount to ensuring the quality and reliability

of the reference standard, thereby supporting the integrity of analytical results and advancing

scientific understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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